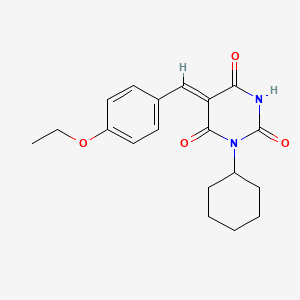
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline, also known as ABT-888, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It was first developed as a potential anti-cancer agent due to its ability to sensitize cancer cells to DNA damaging agents. In recent years, ABT-888 has gained attention for its potential therapeutic applications in various diseases.
科学的研究の応用
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, this compound has been shown to sensitize cancer cells to DNA damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage. This leads to increased cancer cell death and improved treatment outcomes.
作用機序
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in the presence of this compound, PARP enzymes are inhibited, leading to the accumulation of DNA damage and ultimately, cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the repair of DNA damage, leading to increased cancer cell death. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to improve cardiovascular function and reduce inflammation in animal models of cardiovascular diseases.
実験室実験の利点と制限
One advantage of 4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline is its ability to sensitize cancer cells to DNA damaging agents, which can improve treatment outcomes in cancer patients. In addition, this compound has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases and cardiovascular diseases. However, one limitation of this compound is its potential toxicity, which can limit its clinical use.
将来の方向性
There are several future directions for research on 4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline. One area of research is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which can improve patient selection for treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
合成法
The synthesis of 4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline involves several steps, including the reaction of 4-fluorobenzylamine with 2-nitrobenzoic acid to form 4-(4-fluorobenzyl)-2-nitrobenzoic acid. This intermediate is then reduced to 4-(4-fluorobenzyl)aniline and subsequently reacted with 1H-benzimidazole-2-carboxylic acid to form this compound.
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(4-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3/c21-16-9-5-14(6-10-16)13-22-17-11-7-15(8-12-17)20-23-18-3-1-2-4-19(18)24-20/h1-12,22H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQGOKORIAACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)


![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)



![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
